

# A Technical Guide to the Genetic Basis of Suxamethonium Sensitivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Suxamethonium bromide*

Cat. No.: *B1682573*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Suxamethonium (succinylcholine) is a widely utilized neuromuscular blocking agent prized for its rapid onset and short duration of action, making it ideal for procedures like rapid sequence intubation.<sup>[1]</sup> However, a significant fraction of the population exhibits sensitivity to the drug, leading to prolonged neuromuscular blockade and, consequently, extended apnea.<sup>[2]</sup> This sensitivity is primarily rooted in the genetic variability of the BCHE gene, which encodes the butyrylcholinesterase (BChE) enzyme responsible for suxamethonium's rapid hydrolysis.<sup>[3][4]</sup> This guide provides an in-depth examination of the genetic underpinnings of BChE deficiency, detailing the key allelic variants, their biochemical consequences, diagnostic methodologies, and their prevalence across different populations.

## Introduction: Suxamethonium and Butyrylcholinesterase

Suxamethonium is a depolarizing neuromuscular blocker that functions as an agonist at the nicotinic acetylcholine receptor on the motor endplate.<sup>[5]</sup> Its structure, resembling two joined acetylcholine molecules, allows it to bind to and activate these receptors, causing initial muscle fasciculation followed by paralysis.<sup>[5]</sup> In most individuals (approximately 96%), suxamethonium is rapidly metabolized in the plasma by the enzyme butyrylcholinesterase (BChE), also known

as pseudocholinesterase.[3][6] This rapid breakdown confines the drug's action to a few minutes.[7]

However, individuals with deficient or atypical BChE activity cannot hydrolyze suxamethonium efficiently, leading to a prolonged duration of action that can extend from minutes to several hours.[2][8] This pharmacogenetic condition, known as suxamethonium sensitivity or BChE deficiency, is a classic example of the critical role genetics plays in drug response.[3] While acquired conditions like liver disease, pregnancy, or malnutrition can reduce BChE activity, the most profound and clinically significant deficiencies are hereditary, stemming from mutations in the BCHE gene.[3][9]

## The BCHE Gene and its Variants

The human BCHE gene is located on chromosome 3q26.1 and is the blueprint for the BChE enzyme.[2][3] Over 75 genetic variants of the BCHE gene have been identified, many of which result in an enzyme with reduced or no catalytic activity.[4][10] These variants are inherited in an autosomal recessive manner.[2][3] Individuals who are heterozygous for a deficient allele may show moderately reduced enzyme activity, while homozygotes or compound heterozygotes (carrying two different deficient alleles) typically experience severe, clinically significant sensitivity to suxamethonium.[6][11]

The most clinically relevant and well-characterized BCHE variants are:

- Usual (U) Variant: The wild-type allele, conferring normal enzyme activity and suxamethonium metabolism.
- Atypical (A) Variant (rs1799807): The most common cause of suxamethonium sensitivity. This variant arises from a single nucleotide polymorphism (D70G) that dramatically reduces the enzyme's affinity for choline ester substrates.[7] It is associated with a 60-70% decrease in enzyme activity.[4]
- Kalow (K) Variant (rs1803274): This variant (A539T) is associated with a 33% reduction in the concentration of BChE in the plasma, leading to moderately lower overall enzyme activity.[7]
- Fluoride-Resistant (F) Variants (F1 - rs28933389, F2 - rs28933390): These variants produce an enzyme that is resistant to inhibition by fluoride ions, a key characteristic used in its

biochemical identification.[\[4\]](#)[\[12\]](#)

- Silent (S) Variants (e.g., S1 - rs398124632): These are null alleles, often resulting from frameshift or nonsense mutations, that lead to the production of a non-functional enzyme or no enzyme at all.[\[4\]](#)[\[13\]](#) Individuals homozygous for a silent variant have undetectable BChE activity.[\[2\]](#)

## Genotype-Phenotype Correlation

The clinical response to suxamethonium is directly correlated with the BCHE genotype. The combination of alleles determines the total BChE enzyme activity, which in turn dictates the rate of drug metabolism and the duration of neuromuscular blockade.

## Table 1: BCHE Genotype, Phenotype, and Clinical Response to Suxamethonium

| Genotype | Phenotype Category  | Relative BChE Activity (%) | Dibucaine Number | Fluoride Number | Expected Duration of Apnea |
|----------|---------------------|----------------------------|------------------|-----------------|----------------------------|
| UU       | Normal              | 100%                       | 75 - 85          | 55 - 65         | 5 - 10 minutes             |
| UK       | Mild Deficiency     | ~80%                       | 70 - 80          | ~50             | Slightly prolonged         |
| UA       | Moderate Deficiency | ~60%                       | 50 - 65          | 40 - 50         | 20 - 30 minutes            |
| KK       | Mild Deficiency     | ~66%                       | 75 - 85          | 55 - 65         | Slightly prolonged         |
| AK       | Moderate Deficiency | ~50%                       | 50 - 65          | 40 - 50         | Moderately prolonged       |
| AA       | Severe Deficiency   | ~33%                       | 20 - 30          | 20 - 25         | 1 - 3 hours                |
| AS       | Severe Deficiency   | ~33%                       | 20 - 30          | 20 - 25         | > 3 hours                  |
| FS       | Severe Deficiency   | ~25%                       | ~40              | ~30             | > 3 hours                  |
| SS       | Severe Deficiency   | 0%                         | 0                | 0               | 4 - 8 hours or more        |

Note: Values are approximate and can vary. Dibucaine and Fluoride numbers represent the percentage of enzyme activity inhibited by these substances.

## Table 2: Allele Frequencies of Key BCHE Variants in a U.S. Cohort

| Variant    | Allele Name | rsID        | Minor Allele Frequency (%) |
|------------|-------------|-------------|----------------------------|
| Atypical   | A           | rs1799807   | 1.60%                      |
| Kalow      | K           | rs1803274   | 19.93%                     |
| Fluoride-1 | F1          | rs28933389  | 0.08%                      |
| Fluoride-2 | F2          | rs28933390  | 0.47%                      |
| Silent-1   | S1          | rs398124632 | 0.04%                      |

Data sourced from a large, multi-ethnic U.S. cohort study.[\[1\]](#)[\[4\]](#)

## Experimental Protocols for Diagnosis

The diagnosis of suxamethonium sensitivity involves a combination of biochemical assays and molecular genetic testing.

### Biochemical Phenotyping

Biochemical tests measure the total BChE enzyme activity in a plasma sample and determine the phenotype by assessing the enzyme's response to specific inhibitors.[\[14\]](#)

**Principle:** The "Dibucaine Number" and "Fluoride Number" are percentage inhibition values. Dibucaine, a local anesthetic, strongly inhibits the usual (U) enzyme but has little effect on the atypical (A) variant.[\[6\]](#) Similarly, sodium fluoride is used as a differential inhibitor. These numbers, along with the total enzyme activity, allow for the inference of the most likely genotype.[\[14\]](#)

**Detailed Methodology: Dibucaine Number Test**

- **Sample Collection:** Collect a blood sample in an EDTA tube. Centrifuge to separate plasma.  
[\[14\]](#)
- **Assay Preparation:** Prepare a reaction mixture containing a suitable substrate for BChE, such as butyrylthiocholine.

- Baseline Activity Measurement: Measure the rate of substrate hydrolysis spectrophotometrically in the absence of any inhibitor. This provides the total BChE activity.
- Inhibition Assay: Incubate a separate aliquot of the plasma with a standardized concentration of dibucaine (e.g.,  $10^{-5}$  M) for a set period.
- Inhibited Activity Measurement: After incubation, add the substrate and measure the rate of hydrolysis.
- Calculation: The Dibucaine Number (DN) is calculated as:  $DN = [1 - (\text{Rate with Dibucaine} / \text{Rate without Dibucaine})] \times 100$
- Interpretation: A normal DN is typically around 80, indicating 80% inhibition. A DN around 20 is characteristic of the homozygous atypical (AA) phenotype. Heterozygotes (UA) have intermediate values.[6]

## Molecular Genetic Testing

Directly sequencing the BCHE gene or using targeted genotyping assays provides a definitive diagnosis by identifying the specific causative mutations.[4][15]

Principle: DNA is extracted from the patient's blood and the BCHE gene is analyzed for known pathogenic variants. This method is more accurate than biochemical testing and can identify specific alleles, which is crucial for family studies and genetic counseling.[2][4]

Detailed Methodology: PCR and Sanger Sequencing Workflow

- DNA Extraction: Extract genomic DNA from a whole blood sample using a standard commercial kit.
- Primer Design: Design PCR primers to amplify the coding exons and flanking intronic regions of the BCHE gene.
- PCR Amplification: Perform PCR for each exon to generate sufficient DNA for sequencing.
- PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

- Sanger Sequencing: Sequence the purified PCR products using a capillary sequencing platform.
- Sequence Analysis: Align the resulting DNA sequences with the BCHE reference sequence from a public database (e.g., GenBank) to identify any nucleotide variations.
- Variant Interpretation: Compare identified variants against databases of known pathogenic mutations (e.g., OMIM, ClinVar) to determine their clinical significance.

## Visualizations

### Diagram 1: Suxamethonium Metabolic Pathway





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 2. Orphanet: Hereditary butyrylcholinesterase deficiency [orpha.net]
- 3. Characterization of a Novel BCHE "Silent" Allele: Point Mutation (p.Val204Asp) Causes Loss of Activity and Prolonged Apnea with Suxamethonium | PLOS One [journals.plos.org]
- 4. Genetic Testing for BCHE Variants Identifies Patients at Risk of Prolonged Neuromuscular Blockade in Response to Succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [derangedphysiology.com](http://derangedphysiology.com) [derangedphysiology.com]
- 6. [mathewsopenaccess.com](http://mathewsopenaccess.com) [mathewsopenaccess.com]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 8. [labtestsonline.org.uk](http://labtestsonline.org.uk) [labtestsonline.org.uk]
- 9. [preventiongenetics.com](http://preventiongenetics.com) [preventiongenetics.com]
- 10. Genetic Testing - pseudocholinesterase, deficiency ..., (Pseudocholinesterase deficiency) - Gen BCHE. - IVAMI [ivami.com]
- 11. [teveritt.co.uk](http://teveritt.co.uk) [teveritt.co.uk]

- 12. Increased sensitivity to succinylcholine in a patient heterozygous for the silent and the fluoride-resistant gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of four BCHE mutations associated with prolonged effect of suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtestsonline.org.uk [labtestsonline.org.uk]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Genetic Basis of Suxamethonium Sensitivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682573#genetic-basis-of-suxamethonium-sensitivity-and-resistance>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)